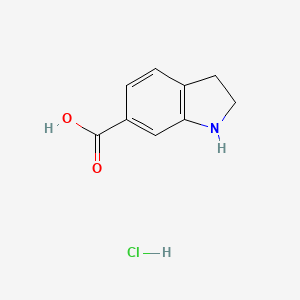

2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride is a chemical compound that belongs to the indoline family. Indoline is a bicyclic organic heterocyclic compound consisting of a benzene ring fused with a five-membered nitrogenous ring. This compound is known for its aromatic and weakly basic properties, making it a valuable component in various chemical and pharmaceutical applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of indoline-6-carboxylic acid hydrochloride typically involves several key steps. One common method includes the Lewis acid-catalyzed acyliminium ion allylation reaction, followed by a Mitsunobu reaction, and a Pd-mediated Stille–Kelly intramolecular cross-coupling . Another method involves the use of cyanide ion displacement followed by hydrolysis .

Industrial Production Methods: Industrial production of indoline-6-carboxylic acid hydrochloride often employs large-scale organic synthesis techniques. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of protective groups and catalysts is common to ensure the stability and reactivity of the intermediate compounds .

Analyse Des Réactions Chimiques

Types of Reactions: 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.

Reduction: Reducing agents are used to convert the compound into its reduced form.

Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens, acids, and bases.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Applications De Recherche Scientifique

Pharmaceutical Development

Key Role in Drug Synthesis

- This compound is a crucial intermediate in synthesizing pharmaceuticals targeting neurological disorders and cancer treatment. It has been shown to inhibit the enzyme indoleamine 2,3-dioxygenase (IDO1), which plays a significant role in tryptophan metabolism and immune response modulation. This inhibition is particularly relevant in developing therapies for various cancers including melanoma, leukemia, and colorectal cancer .

Case Study: Cancer Treatment

- A study highlighted the efficacy of 2,3-dihydro-1H-indole-6-carboxylic acid hydrochloride derivatives in treating several types of cancer. The compounds demonstrated the ability to cross the blood-brain barrier and showed potential for overcoming resistance to existing kynurenine inhibitors .

Biochemical Research

Enzyme Inhibition Studies

- The compound is extensively used in research focused on understanding enzyme inhibition mechanisms. It aids in elucidating biological pathways that are critical for developing new therapeutic agents .

Example Application: Receptor Binding

- Research has utilized this compound to study receptor binding dynamics, which is essential for drug design and understanding drug-receptor interactions .

Material Science

Development of Novel Materials

- This compound is being explored for its potential in creating novel polymers with improved properties. These materials can enhance product performance in various applications such as coatings and composites .

Properties of Interest

- The moderate melting point and good solubility in aqueous solutions make it suitable for use in material formulations .

Agricultural Chemistry

Agrochemical Development

- This compound contributes to developing agrochemicals aimed at improving pest control methods that are environmentally friendly. Its effectiveness in enhancing the safety profile of agrochemicals makes it a valuable asset in agricultural research .

Analytical Chemistry

Quality Control Applications

- In analytical chemistry, this compound is employed in various methods for detecting and quantifying other compounds. Its reliability in quality control processes is crucial for ensuring product integrity across industries .

Summary Table of Applications

| Field | Application | Significance |

|---|---|---|

| Pharmaceutical Development | Intermediate in drug synthesis | Targeting neurological disorders and cancers |

| Biochemical Research | Enzyme inhibition studies | Understanding biological pathways |

| Material Science | Development of novel polymers | Improved properties for coatings and composites |

| Agricultural Chemistry | Development of agrochemicals | Safer pest control solutions |

| Analytical Chemistry | Detection and quantification methods | Ensuring quality control across various industries |

Mécanisme D'action

The mechanism of action of indoline-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s aromatic ring can interact with amino acid residues of proteins through hydrophobic interactions, while the nitrogen atom can form hydrogen bonds with other molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

Indole-3-carboxylic acid: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.

Indoline-2-carboxylic acid: Another related compound with variations in the position of the carboxylic acid group, affecting its reactivity and applications.

Uniqueness: this compound is unique due to its specific structure, which allows for versatile chemical modifications and a wide range of applications in various fields .

Activité Biologique

2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and data tables.

Overview of the Compound

This compound is a derivative of indole, a well-known scaffold in medicinal chemistry. Indole derivatives are recognized for their ability to interact with various biological targets, leading to significant pharmacological effects. The hydrochloride form enhances solubility and stability, making it suitable for biological applications.

1. Antiviral Activity

Recent studies have indicated that indole derivatives exhibit promising antiviral properties. For instance, a related compound, indole-2-carboxylic acid, has been shown to inhibit HIV-1 integrase with an IC50 value of 32.37 μM. Structural modifications on this scaffold led to enhanced activity, with derivatives achieving IC50 values as low as 3.11 μM . The mechanism involves chelation with Mg²⁺ ions at the integrase active site, disrupting viral replication processes.

2. Antibacterial Activity

Indole derivatives have demonstrated significant antibacterial activity against various pathogens. For example, compounds derived from indole structures have shown minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) . This highlights the potential of this compound in treating resistant bacterial infections.

3. Anticancer Activity

The anticancer potential of indole derivatives is well-documented. Compounds similar to this compound have exhibited cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). For instance, some derivatives showed IC50 values ranging from 1.26 to 9.71 μM across different tumor types . These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through multiple pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Metal Ion Chelation : The carboxylic acid group can chelate metal ions essential for enzyme activity in viruses and bacteria.

- Interference with DNA/RNA Synthesis : The indole structure may interact with nucleic acids or associated proteins, disrupting replication processes.

- Modulation of Signaling Pathways : Indoles can influence various signaling pathways involved in inflammation and cell growth.

Data Tables

| Biological Activity | IC50 Value (μM) | Target/Organism | Reference |

|---|---|---|---|

| HIV-1 Integrase Inhibition | 3.11 | HIV Virus | |

| Antibacterial Activity | 0.98 | MRSA | |

| Cytotoxicity Against A549 Cells | 1.26 - 9.71 | Lung Cancer |

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of a series of indole derivatives against HIV-1 integrase. The optimized compound demonstrated significantly improved activity compared to its parent structure, indicating that structural modifications can greatly enhance therapeutic potential .

Case Study 2: Antibacterial Assessment

In vitro testing revealed that certain indole derivatives possessed potent antibacterial properties against Gram-positive bacteria like MRSA. The study highlighted the need for further exploration into the structure-activity relationships to optimize these compounds for clinical use .

Propriétés

IUPAC Name |

2,3-dihydro-1H-indole-6-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2.ClH/c11-9(12)7-2-1-6-3-4-10-8(6)5-7;/h1-2,5,10H,3-4H2,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPSTRMYKHJESC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15861-37-7 |

Source

|

| Record name | 1H-Indole-6-carboxylic acid, 2,3-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15861-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.